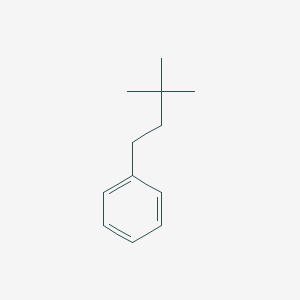
3,3-dimethylbutylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, where a (3,3-dimethylbutyl) group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.
Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
3,3-dimethylbutylbenzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
3,3-dimethylbutylbenzene: Unique due to its specific structural arrangement and properties.
1-Phenyl-3,3-dimethylbutane: Another name for this compound.
tert-Butylethylbenzene: Similar structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific (3,3-dimethylbutyl) group attached to the benzene ring, which imparts distinct chemical and physical properties compared to other benzene derivatives .
Propriétés
Numéro CAS |
17314-92-0 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















